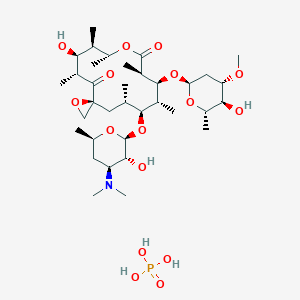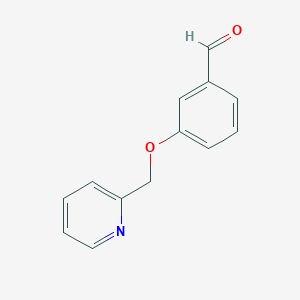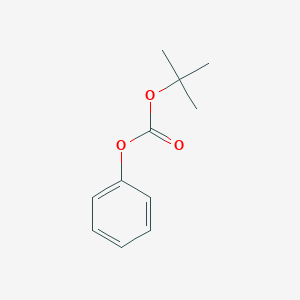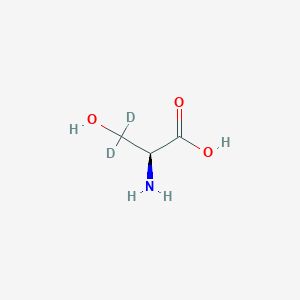
L-Serine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine-d2 is a deuterated analog of serine, an amino acid that plays a crucial role in various metabolic processes. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s physical and chemical properties, making it a subject of interest in scientific research.
Applications De Recherche Scientifique
L-Serine-d2 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study metabolic pathways and enzyme mechanisms.
Biology: Helps in tracing metabolic processes and understanding the role of serine in cellular functions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study drug metabolism and pharmacokinetics.
Industry: Used in the production of deuterated drugs and as a reference standard in analytical chemistry.
Mécanisme D'action
Target of Action
L-Serine-d2, also known as (2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid, is a deuterium-labeled form of L-Serine . L-Serine is a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and development . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ .
Mode of Action
This compound interacts with its targets, primarily glycine receptors and PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . It is also a potent co-agonist at the NMDA glutamate receptor . The enzymes involved in its formation and catabolism are serine racemase (SR) and D-amino acid oxidase (DAAO), respectively .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis . This compound acts as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . Its role in the formation of sphingolipids in the central nervous system is essential for neural differentiation and survival .
Pharmacokinetics
It is known that l-serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
This compound shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits . It has been shown to promote survival in a concentration-dependent manner, concomitant with the upregulation of the pro-survival gene product, BCL2L2 .
Analyse Biochimique
Biochemical Properties
L-Serine-d2 is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, 3-Phosphoglycerate Dehydrogenase (PGDH), the first committed enzyme of the phosphorylated pathway of L-Serine biosynthesis, is regulated by negative feedback from L-Serine . The enzyme activity of PGDH is cooperatively inhibited by L-Serine and activated by L-Alanine, L-Valine, L-Methionine, L-Homoserine, and L-Homocysteine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. In plants, L-Serine plays an important role in the response to environmental stresses such as high salinity, flooding, and low temperature .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, PGDH is allosterically and cooperatively inhibited by L-Serine to achieve negative feedback regulation of the phosphorylated pathway .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it is a part of the phosphorylated pathway of L-Serine biosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine-d2 typically involves the deuteration of serine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. This process can be facilitated by using a palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The use of deuterium gas (D2) and deuterium oxide (D2O) in the presence of suitable catalysts allows for efficient deuteration of serine to produce this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions involving the amino group.
Major Products:
Oxidation: The major product is a keto acid.
Reduction: The major product is the original hydroxyl compound.
Substitution: The major products depend on the substituent introduced, such as amides or esters.
Comparaison Avec Des Composés Similaires
Serine: The non-deuterated analog of L-Serine-d2.
Deuterated Amino Acids: Other amino acids with deuterium atoms, such as deuterated alanine and deuterated glycine.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in studying metabolic processes and enzyme mechanisms
Propriétés
IUPAC Name |
(2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-XFJCSJJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
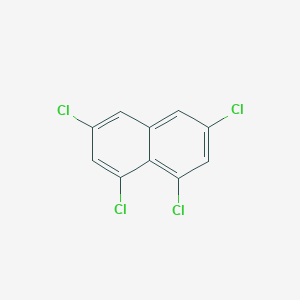
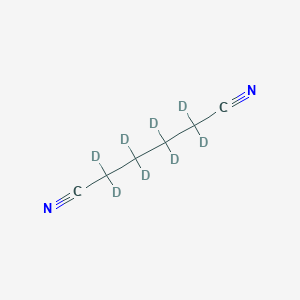
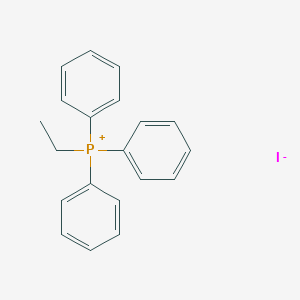
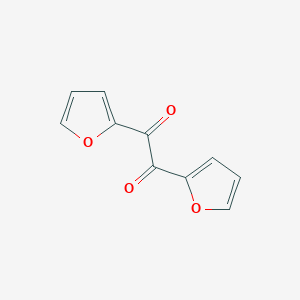
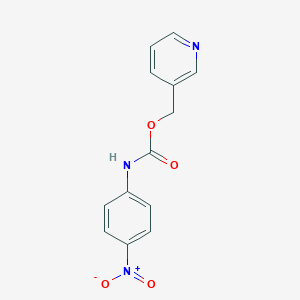
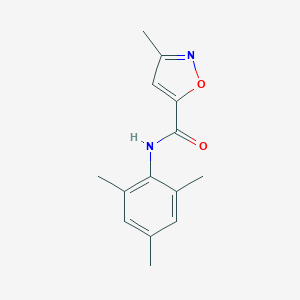
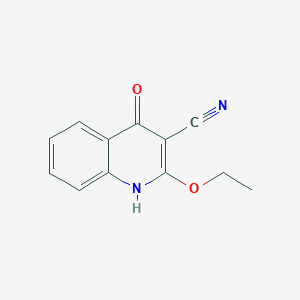
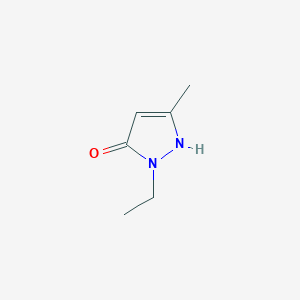

![Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate](/img/structure/B128731.png)

